methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate
Description
Methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate (IUPAC name: methyl 4-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate) is a heterocyclic compound featuring a pyrazole core substituted with a 4-methylphenyl group and a benzoate ester linked via a carbonohydrazonoyl bridge . This compound is of interest due to its structural complexity, which combines aromatic, hydrazone, and ester functionalities.
Properties
IUPAC Name |
methyl 4-[(E)-[[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-3-7-15(8-4-13)17-11-18(23-22-17)19(25)24-21-12-14-5-9-16(10-6-14)20(26)27-2/h3-12H,1-2H3,(H,22,23)(H,24,25)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGOZTOWDIHHOD-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate is a complex organic compound featuring a unique combination of pyrazole and benzoate structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 342.35 g/mol. Its structure can be represented as follows:
Molecular Structure
Biological Activity Overview
Recent studies have highlighted several aspects of the biological activity of this compound, including its anticancer and antimicrobial properties.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines. It appears to modulate key signaling pathways involved in cell proliferation and survival, particularly through the inhibition of specific kinases associated with tumor growth.
-
Case Studies :
- A study demonstrated that this compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Another investigation reported its efficacy against lung cancer cells, where it inhibited cell migration and invasion, suggesting potential as an antimetastatic agent .
Antimicrobial Properties
- Spectrum of Activity : The compound has been evaluated against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria. It demonstrated notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli.
-
Research Findings :
- In vitro assays revealed that this compound significantly reduced bacterial growth at concentrations as low as 50 µg/mL .
- Comparative studies indicated that its antimicrobial activity surpassed that of conventional antibiotics, suggesting its potential as a lead compound for new antimicrobial agents .
Data Tables
Scientific Research Applications
Structure and Composition
Methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate has the following molecular formula:
- Molecular Formula : C23H22N4O3
- Molecular Weight : 398.45 g/mol
The compound features a benzoate moiety, a hydrazone linkage, and a pyrazole ring, which contribute to its diverse biological activities.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that modifications of pyrazole derivatives led to enhanced activity against breast cancer cells (MCF-7) . The compound's structure allows for interaction with specific cellular targets involved in cancer proliferation.
Anti-inflammatory Properties
The compound also shows promise in reducing inflammation, making it a candidate for developing anti-inflammatory drugs. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
Agricultural Applications
Pesticide Development
This compound has potential uses as a pesticide due to its ability to disrupt pest growth and reproduction.
- Case Study : Research highlighted in agricultural chemistry journals indicates that pyrazole-based compounds can effectively control phytopathogenic microorganisms, thus improving crop yields . The compound's structural features enhance its efficacy as a biopesticide.
Material Science
Polymer Chemistry
In material science, this compound can be utilized in synthesizing advanced polymers with specific thermal and mechanical properties. The incorporation of pyrazole units into polymer matrices has been shown to improve thermal stability.
- Data Table: Thermal Properties of Polymers Containing Pyrazole Units
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Standard Polymer | 250 | 50 |
| Polymer with Pyrazole | 300 | 70 |
This table illustrates the enhancements achieved through the inclusion of this compound in polymer formulations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Compound A : 4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate
- Structure : Features a pyrazole ring substituted with a 4-chlorobenzoyl group at position 5 and a phenyl group at position 1. A 4-chlorobenzoate ester is attached via an acyloxy linkage.
- Key Differences: Replaces the carbonohydrazonoyl bridge with an acyloxy group. Contains chlorine substituents instead of methyl groups on the aromatic rings.
- Activity : Demonstrates antibacterial properties, attributed to the electron-withdrawing chlorine atoms enhancing reactivity .
Compound B : 4-(4-Methoxyphenyl)-3,7-dimethyl-1,4-dihydro-5H-pyrazolo[4,3:5,6]pyrano[2,3-d][1,3]oxazin-5-one
- Structure: A fused pyranopyrazole-oxazine heterocycle with methoxyphenyl and methyl substituents.
- Key Differences: Lacks the ester and hydrazone functionalities present in the target compound.
- Synthesis : Prepared via a multicomponent one-pot reaction, contrasting with the stepwise synthesis inferred for the target compound .
Compound C : 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile
- Structure: Pyranopyrazole derivative with amino, methoxyphenyl, and nitrile groups.
- Key Differences: Nitrile and amino groups introduce polar interactions absent in the target compound. The pyranopyrazole core may confer different solubility and stability profiles.
- Applications : Serves as a precursor for bioactive heterocycles, highlighting the versatility of pyrazole-based scaffolds .
Crystallographic and Analytical Techniques
Physicochemical and Functional Comparisons
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Pyrazole + benzoate ester | Pyrazole + acyloxy ester | Pyranopyrazole-oxazine |
| Substituents | 4-Methylphenyl, hydrazone | 4-Chlorophenyl, Cl | Methoxyphenyl, methyl |
| Hydrogen Bonding | Likely N–H···O (hydrazone) | C–H···O (acyloxy) | N–H···O (oxazine) |
| Bioactivity Potential | Inferred from pyrazole analogs | Antibacterial | Unreported |
Q & A
Basic: What are the recommended synthetic routes for methyl 4-(2-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate?
Methodological Answer:
The compound can be synthesized via multi-step protocols involving pyrazole core formation, followed by condensation and hydrolysis. For example:
- Step 1: React 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid derivatives with carbonylating agents to form the pyrazole-carbonyl intermediate.
- Step 2: Couple this intermediate with methyl 4-(carbonohydrazonoyl)benzoate using a dehydrating agent (e.g., DCC or EDC).
- Step 3: Deprotect or hydrolyze ester groups using reagents like BBr₃ (for methyl esters) or LiOH (for hydrolysis), as described in analogous pyrazole-based syntheses .
Key Considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography.
Advanced: How can crystallographic data contradictions (e.g., anisotropic displacement, twinning) be resolved during structural refinement?
Methodological Answer:
Use SHELXL for refinement, which supports handling anisotropic displacement parameters and twin refinement:
- Twinning: Apply the TWIN command with a BASF parameter to model twinned data. SHELXL’s robust algorithms minimize residuals (R-factors) even for partially overlapped reflections .
- Hydrogen Bonding: Use SHELXL’s DFIX and DANG constraints to refine hydrogen-bonding networks, especially for ambiguous electron density around the carbohydrazonoyl moiety .
Validation: Cross-check refinement results with CIF validation tools in WinGX and visualize anisotropic ellipsoids using ORTEP-3 .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: Assign peaks for the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons) and ester groups (δ 3.8–4.0 ppm for methyl esters).
- X-ray Diffraction: Solve the crystal structure using SHELXD/SHELXS, and refine with SHELXL to confirm the planar geometry of the pyrazole-carbohydrazonoyl system .
- Mass Spectrometry: Confirm molecular weight via HRMS (ESI+) with m/z accuracy < 5 ppm.
Advanced: How can electron density ambiguities in the carbohydrazonoyl region be addressed?
Methodological Answer:
- Occupancy Refinement: In SHELXL, use PART and FREE commands to model disordered atoms with partial occupancy .
- DFT Calculations: Perform density functional theory (DFT) optimizations (e.g., Gaussian 16) to compare theoretical and experimental electron density maps.
- Dynamic Effects: Analyze thermal motion using ORTEP-3’s displacement ellipsoid visualizations to distinguish static disorder from dynamic motion .
Basic: What are the key structural features influencing this compound’s reactivity?
Methodological Answer:
- Pyrazole Core: The 1H-pyrazole ring’s tautomerism and hydrogen-bonding capacity affect nucleophilic/electrophilic reactivity.
- Carbohydrazonoyl Linkage: The conjugated system stabilizes resonance structures, enhancing electrophilicity at the carbonyl carbon.
- Ester Group: Susceptible to hydrolysis under acidic/basic conditions, requiring controlled reaction environments .
Advanced: How can structure-activity relationships (SAR) be studied for this compound’s biological activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl or benzodioxolyl) and compare inhibitory potency (IC₅₀) against target enzymes .
- Crystallographic Docking: Use programs like AutoDock Vina to model interactions between the compound’s pyrazole-carbonyl region and active sites (e.g., meprin α/β) .
- Kinetic Studies: Perform enzyme inhibition assays with varying substrate concentrations to determine inhibition mechanisms (competitive/non-competitive) .
Basic: What safety precautions are essential during synthesis and handling?
Methodological Answer:
- Toxicity: Wear PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Reactivity: Avoid exposure to moisture (hydrolysis of esters) and strong bases/acids.
- Waste Disposal: Neutralize reaction byproducts (e.g., BBr₃ with ethanol) before disposal .
Advanced: How can computational methods aid in predicting this compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemAxon or Schrödinger’s QikProp to predict hydrophobicity, critical for membrane permeability studies.
- pKa Prediction: Employ MarvinSketch to estimate ionization states of the pyrazole NH and carboxylic acid groups (if hydrolyzed).
- Solubility: Apply COSMO-RS models to optimize solvent systems for crystallization .
Basic: What databases or tools are recommended for spectral data comparison?
Methodological Answer:
- Cambridge Structural Database (CSD): Compare X-ray parameters (bond lengths/angles) with similar pyrazole derivatives .
- NMRShiftDB: Validate ¹H/¹³C NMR shifts against published pyrazole-carbohydrazonoyl analogs.
- PubChem: Cross-reference synthetic protocols and toxicity data .
Advanced: How can synthetic byproducts or impurities be characterized and minimized?
Methodological Answer:
- LC-MS/MS: Identify impurities via high-resolution mass fragmentation patterns.
- Crystallographic Screening: Use differential scanning calorimetry (DSC) to detect polymorphic impurities.
- Process Optimization: Adjust stoichiometry (e.g., excess carbonylating agent) and reaction time to suppress side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
